molecular formula C11H15ClFN3 B1491494 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine CAS No. 2091697-65-1

4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine

Cat. No.: B1491494
CAS No.: 2091697-65-1
M. Wt: 243.71 g/mol
InChI Key: CCFYULACDXUIBT-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine (CAS 2091697-65-1) is a key chemical intermediate in medicinal chemistry research, particularly in the development of novel positron emission tomography (PET) radioligands. Its core structure is a pyrimidine heterocycle, which serves as a privileged scaffold in drug discovery due to its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of lead compounds . This compound is of significant research value for neuroscientists investigating neuroinflammation. It is a synthetic precursor to potent colony-stimulating factor 1 receptor (CSF1R) inhibitors, such as the high-affinity analog Psa374 . CSF1R is a tyrosine kinase receptor predominantly expressed in brain-resident macrophages (microglia) and is an emerging biomarker for neuroinflammatory conditions including Alzheimer's disease, multiple sclerosis, and glioblastoma . The 4-(fluoromethyl)-4-methylpiperidin-1-yl moiety incorporated into this pyrimidine backbone is a critical structural feature designed to enhance binding affinity and selectivity for the CSF1R target. Researchers are exploring these inhibitors for labeling with isotopes like fluorine-18 to create PET imaging agents for visualizing and quantifying microglial activity in living subjects, which is crucial for understanding disease progression and treatment efficacy . The compound is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Chemical Data: • CAS Number: 2091697-65-1 • Molecular Formula: C 11 H 15 ClFN 3 • Molecular Weight: 243.71 g/mol • SMILES: CC1(CF)CCN(C2=CC(Cl)=NC=N2)CC1

Properties

IUPAC Name

4-chloro-6-[4-(fluoromethyl)-4-methylpiperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN3/c1-11(7-13)2-4-16(5-3-11)10-6-9(12)14-8-15-10/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFYULACDXUIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC(=NC=N2)Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the modulation of phosphorylation processes, which are crucial for regulating cellular activities such as signal transduction and metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway that regulates cell growth, differentiation, and survival. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular proliferation and programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing the phosphorylation of target proteins. This inhibition can result in downstream effects on various cellular processes, including signal transduction and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been found to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage level results in a marked change in the biological response. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 4-Chloro-6-

Biological Activity

4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H15ClF N3
  • Molecular Weight : 245.72 g/mol
PropertyValue
Molecular FormulaC12H15ClF N3
Molecular Weight245.72 g/mol
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The fluoromethyl group enhances its binding affinity, while the piperidine moiety contributes to its pharmacological properties.

Antiproliferative Activity

Research has indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, a study on pyrimidine derivatives demonstrated that modifications at the piperidine position can significantly influence their cytotoxicity against cancer cells .

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of pyrimidine derivatives on human cancer cell lines, revealing that certain modifications led to enhanced antiproliferative activity. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties :
    • Another investigation focused on the antimicrobial effects of similar pyrimidine derivatives. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .
  • Inhibitory Effects on Enzymes :
    • The compound's ability to inhibit specific enzymes related to cancer metabolism has been documented. For example, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |
|----------------------|------------------------------------------------|
| Antiproliferative | Induces apoptosis in cancer cells | |
| Antimicrobial | Significant activity against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits dihydrofolate reductase (DHFR) | |

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of pyrimidine derivatives, including this compound. Findings suggest that structural modifications can enhance solubility and metabolic stability while maintaining or improving biological activity.

Comparison with Similar Compounds

Structural and Substitution Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents on Pyrimidine/Piperidine Key Features Reference
Target: 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine C11H15ClFN3 4-Cl; 6-(4-Fluoromethyl-4-methylpiperidine) Fluoromethyl and methyl groups enhance lipophilicity and steric bulk. (analog)
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine C10H13ClFN3 4-Cl; 6-(3-Fluoromethylpiperidine) Fluoromethyl at piperidine 3-position; lacks methyl group.
4-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine C10H11ClF3N3 4-Cl; 6-(4-Trifluoromethylpiperidine) Trifluoromethyl group increases electronegativity and metabolic stability.
4-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine C14H14ClFN4 4-Cl; 6-(4-Fluorophenylpiperazine) Aromatic fluorophenyl group may enhance receptor binding affinity.
4-Chloro-6-(ethylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine C13H14ClN3O2S2 4-Cl; 6-SEt; 2-(methylsulfonylphenyl) Thioether and sulfonyl groups improve solubility and metabolic resistance.

Key Observations :

  • Fluorinated Groups: The fluoromethyl group in the target compound balances lipophilicity and metabolic stability compared to trifluoromethyl (more electronegative, ) or non-fluorinated analogs.

Physicochemical and Pharmacological Properties

Property Target Compound 4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine () 4-Chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine ()
Lipophilicity (LogP) Estimated ~2.5 (fluoromethyl) Higher (~3.1, trifluoromethyl) Moderate (~2.0, chloromethyl)
Reactivity Chloro group for substitution Chloro and thieno ring enable diverse functionalization Dual chloro sites allow sequential substitutions
Bioactivity Potential kinase inhibition Antitumor activity (thieno-pyrimidines) Antibacterial/antiproliferative (pyrazolo-pyrimidines)

Notes:

  • The target compound’s fluoromethyl group may improve blood-brain barrier penetration compared to bulkier groups (e.g., trifluoromethyl in ).
  • Chloro groups in analogs like and serve as critical intermediates for further derivatization.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine typically follows a nucleophilic substitution approach on a chlorinated pyrimidine core. The key steps involve:

  • Preparation of a 4-chloropyrimidine intermediate.
  • Introduction of the fluoromethyl group on the piperidine ring.
  • Nucleophilic substitution of the 6-chloropyrimidine with the fluoromethylated piperidine derivative.

This approach leverages the electrophilic character of the 4-chloro and 6-chloro substituents on the pyrimidine ring, allowing for selective substitution by nucleophiles such as amines.

Preparation of the Pyrimidine Core

The pyrimidine core with chloro substituents is commonly prepared by chlorination of pyrimidinones or pyrimidin-4-ones using phosphoryl chloride (POCl₃). This method is well-established for synthesizing chlorinated pyrimidine intermediates with high yields and purity.

Key reaction parameters:

Step Reagents & Conditions Outcome
Chlorination Pyrimidinone + POCl₃, heating (50-80°C) Conversion to 4-chloro-6-chloromethylpyrimidine derivatives with high yield (up to 83%)
Purification Extraction, drying over anhydrous MgSO₄, filtration Pure chloropyrimidine intermediates

This method ensures selective chlorination at the desired positions on the pyrimidine ring, facilitating subsequent substitution steps.

Synthesis of the Fluoromethylated Piperidine Moiety

The fluoromethyl group on the piperidine ring is introduced via fluorination of a suitable methyl precursor, often using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents. The 4-methylpiperidine is functionalized at the 4-position with a fluoromethyl substituent.

Typical process:

Step Reagents & Conditions Outcome
Fluorination 4-methylpiperidine derivative + fluorinating agent (e.g., DAST) Formation of 4-(fluoromethyl)-4-methylpiperidine
Purification Chromatography or crystallization Pure fluoromethylated piperidine compound

This step requires careful control of reaction conditions to avoid over-fluorination or side reactions.

Nucleophilic Substitution on the Pyrimidine Ring

The final key step is the nucleophilic aromatic substitution (S_NAr) of the 6-chloropyrimidine with the fluoromethylated piperidine nucleophile. This reaction is typically conducted under mild heating in polar aprotic solvents (e.g., dimethylformamide, DMF) with or without a base.

Reaction conditions and yields:

Parameter Details
Solvent DMF, DMSO, or acetonitrile
Temperature 50–100°C
Base Triethylamine or potassium carbonate (optional)
Reaction time Several hours (4–24 h)
Yield Moderate to high yields (60–85%)

The reaction proceeds via displacement of the chlorine atom at the 6-position by the nitrogen of the piperidine ring, forming the desired compound.

Purification and Characterization

After synthesis, the product is purified by:

  • Extraction with organic solvents.
  • Drying over anhydrous agents (e.g., MgSO₄).
  • Chromatographic techniques such as MPLC (Medium Pressure Liquid Chromatography).
  • Crystallization from suitable solvents.

Characterization methods include:

Summary Table of Preparation Steps

Step No. Process Stage Reagents/Conditions Yield (%) Notes
1 Chlorination of pyrimidinone POCl₃, 50-80°C 80-85 Formation of 4-chloro-6-chloropyrimidine
2 Fluorination of piperidine Fluorinating agent (e.g., DAST) 70-80 Selective fluoromethylation at 4-position
3 Nucleophilic substitution Piperidine derivative + chloropyrimidine, DMF, base, heat 60-85 Formation of target compound
4 Purification MPLC, crystallization - Achieves high purity (>99%)

Research Findings and Optimization Notes

  • The use of phosphoryl chloride (POCl₃) for chlorination is preferred due to its efficiency and selectivity in converting pyrimidinones to chloropyrimidines.
  • Fluorination reactions require controlled conditions to prevent decomposition or side reactions; reagents like DAST provide good selectivity for fluoromethyl introduction.
  • Nucleophilic substitution reactions benefit from polar aprotic solvents and mild bases to enhance nucleophilicity and reaction rates.
  • Purification by MPLC is effective in removing impurities and by-products, ensuring high purity suitable for pharmaceutical applications.
  • Reaction yields can be improved by optimizing temperature, solvent choice, and stoichiometry of reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine

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